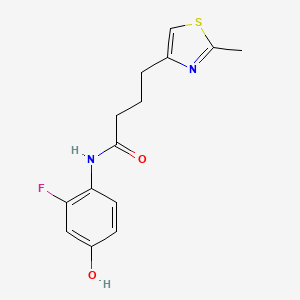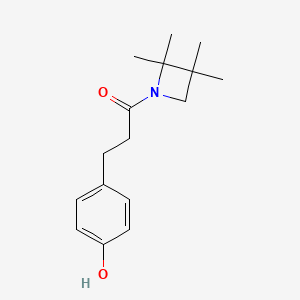
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate, also known as MTDP, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
The exact mechanism of action of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate is its potent pharmacological activity. It has been shown to exhibit a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its pharmacological effects. Additionally, the toxicity profile of this compound is not well characterized, which makes it difficult to determine its safety for use in humans.
Zukünftige Richtungen
Despite the limitations associated with the use of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate in laboratory experiments, there are still many future directions for research in this field. One potential direction is to further investigate the mechanism of action of this compound. This could help to identify new targets for drug development and improve our understanding of the pharmacological effects of this compound.
Another potential direction is to investigate the potential use of this compound in the treatment of various diseases. For example, this compound has been shown to exhibit potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to possess anticonvulsant, anti-inflammatory, and analgesic effects, which makes it a potential candidate for the treatment of various neurological and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological effects, including anticonvulsant, anti-inflammatory, and analgesic effects. Additionally, this compound possesses potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While there are still some limitations associated with the use of this compound in laboratory experiments, there are many future directions for research in this field.
Synthesemethoden
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate can be synthesized through a multi-step process involving the reaction of various chemicals. One of the most common methods involves the reaction of 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoic acid with methanol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to possess potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,8(13)14-3)6-10-4-7-5-15-12-11-7/h5,10H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYIWBNLMDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CSN=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)

![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)